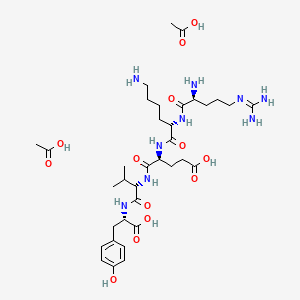
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Palbociclib, which is an experimental drug for the treatment of breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves multiple steps. One common method includes the nitration of 3-pyridine to form 6-nitro-3-pyridine, followed by its reaction with piperazine to yield 4-(6-Nitro-3-pyridinyl)-1-piperazine. The final step involves the nitrosation of the piperazine derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and nitrosation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-Nitro-3-pyridinyl)-1-nitro-piperazine.
Reduction: Formation of 4-(6-Amino-3-pyridinyl)-1-nitroso-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of drugs like Palbociclib, which is used in cancer treatment.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Nitro-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester: Used as an intermediate in the synthesis of Palbociclib.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: Another intermediate used in the synthesis of heterocyclic compounds.
4-(6-Nitro-3-pyridinyl)-N-[6-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-1-piperazinecarboxamide: Used in the synthesis of kinase modulators.
Uniqueness
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed mechanistic studies using techniques like NMR spectroscopy. Its specific nitroso and nitro functional groups make it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H11N5O3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)-1-nitrosopiperazine |
InChI |
InChI=1S/C9H11N5O3/c15-11-13-5-3-12(4-6-13)8-1-2-9(10-7-8)14(16)17/h1-2,7H,3-6H2/i5D2,6D2 |
Clave InChI |
GZWQRTKBTWTPLK-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
SMILES canónico |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)




![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)



